molecular formula C17H13N3O5 B14217661 4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium CAS No. 781671-23-6

4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium

Cat. No.: B14217661
CAS No.: 781671-23-6
M. Wt: 339.30 g/mol
InChI Key: BDZAUWVPUJBRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is a complex organic compound with the molecular formula C₁₇H₁₃N₃O₅ It is known for its unique structure, which includes a nitrobenzoic acid moiety and a pyridinylpyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium typically involves the reaction of 4-nitrobenzoic acid with 2,2’-bipyridine or bis(pyridin-2-yl)ketone under specific conditions. For instance, a solution of 2-amino-4-nitrobenzoic acid and 2,2’-bipyridine in ethanol can yield the desired product through crystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 4-aminobenzoic acid derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinylpyridinium ion can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: A simpler compound with similar chemical properties but lacking the pyridinylpyridinium ion.

    2,2’-Bipyridine: A related compound used in coordination chemistry and as a ligand in various metal complexes.

Uniqueness

4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is unique due to its combination of a nitrobenzoic acid moiety and a pyridinylpyridinium ion, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

781671-23-6

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

4-nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium

InChI

InChI=1S/C10H8N2O.C7H5NO4/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10)

InChI Key

BDZAUWVPUJBRMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.